An In-depth Technical Guide to Octyl 9,10-Epoxystearate: Chemical Properties, Synthesis, and Applications
An In-depth Technical Guide to Octyl 9,10-Epoxystearate: Chemical Properties, Synthesis, and Applications
Abstract
Octyl 9,10-epoxystearate is a versatile organic compound derived from oleic acid, a common fatty acid. It is characterized by a long aliphatic chain, an octyl ester group, and a critical epoxide ring located at the 9th and 10th carbon positions.[1] This unique structure imparts a combination of properties that make it a valuable component in various industrial applications, most notably as a plasticizer and thermal stabilizer for polymers like polyvinyl chloride (PVC).[2][3] This guide provides a comprehensive technical overview of its chemical structure, synthesis, physicochemical properties, and mechanisms of action. It further details analytical characterization techniques and example experimental protocols to provide a practical resource for scientific and research professionals.
Introduction
Epoxidized fatty acid esters represent a class of bio-based chemicals that are gaining prominence as sustainable alternatives to petroleum-derived additives. Octyl 9,10-epoxystearate, also known as octyl oleate epoxide, falls within this category.[4] It is synthesized from renewable resources, primarily vegetable oils rich in oleic acid. The molecule's key feature is the oxirane or epoxide ring, a strained three-membered ring containing an oxygen atom.[1] This functional group is highly reactive and is central to the compound's utility as an acid scavenger and stabilizer.[5] While its primary role has been in the polymer industry, its structural similarity to endogenous epoxy fatty acids, which are metabolites of cytochrome P450 (CYP) pathways, suggests areas for exploration in biochemical and metabolic research.[1][6]
Chemical Structure and Synthesis
Molecular Structure
Octyl 9,10-epoxystearate consists of an 18-carbon stearate backbone where the double bond originally present in its oleate precursor has been converted into an epoxide ring.[1] An octyl group is attached via an ester linkage to the carboxyl end of the fatty acid chain. The IUPAC name is octyl 8-(3-octyloxiran-2-yl)octanoate.[1] The presence of the long, non-polar hydrocarbon chains contributes to its hydrophobicity and compatibility with polymer matrices, while the polar ester and epoxide groups provide functionality.[1][7]
Caption: Chemical structure of Octyl 9,10-epoxystearate.
Synthesis Pathway
The industrial synthesis of octyl 9,10-epoxystearate is a two-step process starting from a source of oleic acid, such as high-oleic sunflower oil.[8]
-
Esterification: Oleic acid is first esterified with octanol to produce octyl oleate. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.
-
Epoxidation: The double bond in the octyl oleate molecule is then epoxidized. A common and efficient method is the in situ performic or peracetic acid process, where hydrogen peroxide is reacted with a carboxylic acid (like formic or acetic acid) to form a peroxy acid.[8] This peroxy acid then transfers an oxygen atom to the double bond, forming the epoxide ring with high selectivity.[1]
Caption: Two-step synthesis of Octyl 9,10-epoxystearate.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of Octyl 9,10-epoxystearate are critical for its application and handling. Key data are summarized below.
| Property | Value | Source |
| CAS Number | 106-84-3 | [1][9] |
| Molecular Formula | C₂₆H₅₀O₃ | [1][4][10] |
| Molecular Weight | 410.7 g/mol | [1][10] |
| Appearance | Colorless to pale yellow liquid | [9] |
| Density | 0.89 g/cm³ | [4] |
| Melting Point | -14 °C | [4] |
| Boiling Point | 240 °C at 2 Torr | [4] |
| Flash Point | 217 °C (422 °F) | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents | [7] |
| Topological Polar Surface Area | 43.4 Ų | [10] |
Spectroscopic Characterization
Analytical techniques are essential for confirming the structure and purity of the synthesized product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The successful epoxidation can be confirmed by the disappearance of the C=C stretching vibration band (around 1650 cm⁻¹) of the oleate precursor and the appearance of characteristic epoxide ring vibration bands, typically around 820-840 cm⁻¹.[11] The strong C=O stretching band of the ester group is expected around 1740 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the epoxide ring (–CH-O-CH–) typically appear as a multiplet in the range of 2.8-3.1 ppm. The disappearance of the olefinic proton signals from the precursor (around 5.4 ppm) is a key indicator of complete reaction. The triplet corresponding to the –O–CH₂– protons of the octyl ester group is found around 4.1 ppm.
-
¹³C NMR: The carbons of the epoxide ring typically resonate in the 55-60 ppm range.
-
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.[12] The molecular ion peak [M]⁺ at m/z 410.7 would be expected, along with characteristic fragmentation patterns.
Applications and Mechanism of Action
Primary Application: PVC Plasticizer and Stabilizer
The predominant use of Octyl 9,10-epoxystearate is as a secondary plasticizer and co-stabilizer for PVC.[9]
-
Plasticization: The long aliphatic chains of the molecule intersperse between PVC polymer chains, disrupting chain-to-chain interactions. This increases the free volume and flexibility of the polymer, lowering its glass transition temperature (Tg) and making the final product less brittle.[2][11]
-
Thermal Stabilization: During processing or exposure to heat and UV light, PVC can degrade, releasing hydrochloric acid (HCl).[5] This initiates an autocatalytic "unzipping" degradation process. The epoxide ring in Octyl 9,10-epoxystearate is a highly effective HCl scavenger.[2][5] The ring undergoes nucleophilic attack by the chloride ion, opening the ring to form a stable chlorohydrin derivative. This reaction neutralizes the acid and halts the degradation cascade, thereby enhancing the thermal stability of the PVC product.[5]
Caption: Mechanism of PVC stabilization by acid scavenging.
Other Industrial and Potential Research Applications
-
Cosmetics: It can be used as an emollient and skin-conditioning agent in personal care products due to its ability to form a protective barrier and reduce water loss.[1]
-
Coatings and Adhesives: It enhances film-forming properties, adhesion, and flexibility in various formulations.[9]
-
Biochemical Research: Structurally related epoxy fatty acids are known signaling molecules in biological systems.[6] While the octyl ester differs from the free acid found in vivo, it could serve as a useful tool compound or a starting point for the synthesis of more complex biological probes.
Example Experimental Protocol: Synthesis
This protocol describes a lab-scale synthesis of Octyl 9,10-epoxystearate. (Note: This is a representative procedure and should be adapted and performed with appropriate safety precautions by qualified personnel.)
Objective: To synthesize Octyl 9,10-epoxystearate from octyl oleate.
Materials:
-
Octyl oleate (1 equivalent)
-
Formic acid (0.5 equivalents)
-
Hydrogen peroxide (30% solution, 1.5 equivalents)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, addition funnel, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Setup: Charge the round-bottom flask with octyl oleate and toluene. Begin stirring.
-
Catalyst Addition: Add formic acid to the flask. Heat the mixture to 50-60°C.
-
Rationale: Formic acid acts as the catalyst to form performic acid in situ, the active epoxidizing agent. The temperature is raised to ensure a reasonable reaction rate without excessive decomposition of the hydrogen peroxide.
-
-
Epoxidation: Add the hydrogen peroxide solution dropwise via the addition funnel over 1-2 hours, maintaining the temperature.
-
Rationale: Slow, controlled addition is critical to manage the exothermic reaction and prevent dangerous temperature spikes.
-
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for FTIR analysis to observe the disappearance of the C=C bond. Continue stirring for 4-6 hours or until the reaction is complete.
-
Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Water (to remove excess formic acid and H₂O₂).
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid).
-
Brine (to break up any emulsions and begin drying the organic layer).
-
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (toluene) under reduced pressure using a rotary evaporator.
-
Validation: The resulting oil should be analyzed by NMR and FTIR to confirm the structure and assess purity.
Safety and Handling
Octyl 9,10-epoxystearate is generally considered to have low toxicity, similar to other epoxidized vegetable oils.[13] However, standard laboratory safety practices should be followed. It is a combustible liquid. Users should consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information.
Conclusion
Octyl 9,10-epoxystearate is a high-value, bio-based chemical with a well-established role in the polymer industry. Its efficacy as a plasticizer and HCl scavenger stems directly from its unique molecular structure, which combines long aliphatic chains with a reactive epoxide ring. The synthesis is straightforward, utilizing renewable feedstocks. While its primary application is industrial, its structural relationship to biologically relevant molecules presents opportunities for further investigation in the fields of biochemistry and drug development. This guide provides a foundational technical understanding for scientists and researchers working with or exploring the potential of this versatile compound.
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